1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.16304257 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity Assays
The compound's relevance in antioxidant capacity assays is highlighted through its potential interactions with radical species. Antioxidant assays, like the ABTS/PP decolorization assay, utilize specific reaction pathways to evaluate antioxidant capacities. Some antioxidants can form coupling adducts with radical cations, indicating that the molecule could participate in or influence these assays, potentially through specific interactions or contributions to the antioxidant capacity of a system. The detailed mechanisms and the compound's specific role require further investigation to understand its contributions fully (Ilyasov et al., 2020).
Antimicrobial Activities
Imidazole derivatives, including compounds with complex structures like 1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole, have been extensively explored for their antimicrobial properties. These compounds are crucial in pharmaceutical industries for manufacturing antifungal drugs. The role of imidazole and its derivatives in combating microbial resistance is of significant interest, indicating that our compound could contribute to developing new antimicrobial agents or enhancing the efficacy of existing ones. Further research into synthesizing imidazole derivatives and evaluating their microbial inhibitory capabilities is recommended to address the emergence of resistant microbial strains (American Journal of IT and Applied Sciences Research, 2022).
Synthetic Routes and Applications in Sensing
The structural complexity of this compound suggests its potential utility in the synthesis of compounds for sensing applications. Oxadiazoles and similar heterocyclic compounds have been noted for their ease of synthesis and the possibility of linking π-conjugated groups, making them suitable for developing fluorescent frameworks and chemosensors. Given the presence of imidazole and biphenyl moieties, this compound could serve as a starting point for creating sensors, especially for metal ions, leveraging its potential coordination sites and photoluminescent properties (Sharma et al., 2022).
Corrosion Inhibition
Imidazoline and its derivatives, which share a structural similarity with imidazole, are known for their effectiveness as corrosion inhibitors. This suggests that this compound could potentially be explored for corrosion inhibition applications, particularly in the petroleum industry. The compound's structure, featuring an imidazole ring, may contribute to its adsorption on metal surfaces and form a protective layer against corrosion. Further research could elucidate its effectiveness and mechanism of action in corrosion inhibition (Sriplai & Sombatmankhong, 2023).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[2-(2,3-dimethoxy-5-methylphenyl)phenoxy]ethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-12-17(20(24-3)19(13-15)23-2)16-6-4-5-7-18(16)25-11-10-22-9-8-21-14-22/h4-9,12-14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUDXZAMYYLUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2=CC=CC=C2OCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.